Oxalic acid

描述

This compound is an alpha,omega-dicarboxylic acid that is ethane substituted by carboxyl groups at positions 1 and 2. It has a role as a human metabolite, a plant metabolite and an algal metabolite. It is a conjugate acid of an oxalate(1-) and an oxalate.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Camellia sinensis, Microchloropsis, and other organisms with data available.

This compound is a dicarboxylic acid. It is a colorless crystalline solid that dissolves in water to give colorless, acidic solutions. In terms of acid strength, it is much stronger than acetic acid. This compound, because of its di-acid structure can also act as a chelating agent for metal cations. About 25% of produced this compound is used as a mordant in dyeing processes. It is also used in bleaches, especially for pulpwood. This compound's main applications include cleaning (it is also found in baking powder) or bleaching, especially for the removal of rust. This compound is found in a number of common foods with members of the spinach family being particularly high in oxalates. Beat leaves, parsley, chives and cassava are quite rich in oxalate. Rhubarb leaves contain about 0.5% this compound and jack-in-the-pulpit (Arisaema triphyllum) contains calcium oxalate crystals. Bacteria naturally produce oxalates from the oxidation of carbohydrates. At least two pathways exist for the enzyme-mediated formation of oxalate in humans. In one pathway, oxaloacetate (part of the citric acid cycle) can be hydrolyzed to oxalate and acetic acid by the enzyme oxaloacetase. This compound can also be generated from the dehydrogenation of glycolic acid, which is produced by the metabolism of ethylene glycol. Oxalate is a competitive inhibitor of lactate dehydrogenase (LDH). LDH catalyses the conversion of pyruvate to lactic acid oxidizing the coenzyme NADH to NAD+ and H+ concurrently. As cancer cells preferentially use aerobic glycolysis, inhibition of LDH has been shown to inhibit tumor formation and growth. However, this compound is not particularly safe and is considered a mild toxin. In particular, it is a well-known uremic toxin. In humans, ingested this compound has an oral lowest-published-lethal-dose of 600 mg/kg. It has been reported that the lethal oral dose is 15 to 30 grams. The toxicity of this compound is due to kidney failure caused by precipitation of solid calcium oxalate, the main component of kidney stones. This compound can also cause joint pain due to the formation of similar precipitates in the joints.

A strong dicarboxylic acid occurring in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine. It is used as an analytical reagent and general reducing agent.

See also: this compound dihydrate (active moiety of); Sodium Oxalate (is active moiety of) ... View More ...

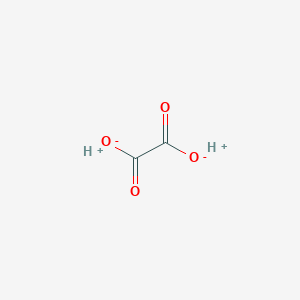

Structure

3D Structure

属性

IUPAC Name |

oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBZPKHOEPUJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O4, Array, HOOCCOOH | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | oxalic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Oxalic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025816 | |

| Record name | Oxalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999), Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE POWDER., Colorless, odorless powder or granular solid., Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.] | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), sublimes, Sublimes | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 75 °F (NTP, 1992), 100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G; 100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G; 100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G, VERY SOL IN ETHANOL; SLIGHTLY SOL IN ETHER; INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER, Water solubility of 220,000 mg/l at 25 °C, 220 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 9-10 (moderate), 14% | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.9 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.90 @ 17 DEG/4 °C, ALPHA, 1.9 g/cm³, 1.90 | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.3 | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.001 mmHg at 68 °F (NTP, 1992), 0.54 mm @ 105 °C, <0.001 mmHg | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

ANHYDROUS OXALIC ACID, CRYSTALLIZED FROM GLACIAL ACETIC ACID IS ORTHORHOMBIC, CRYSTALS BEING PYRAMIDAL OR ELONGATED OCTAHEDRA, Colorless powder or granular solid [Note: The anhydrous form (COOH)2 is a white powder]. | |

CAS No. |

144-62-7 | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E7R5L6H31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RO256250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

372 °F (Decomposes) (NTP, 1992), 189.5 °C (DECOMPOSES), 189.5 °C, 372 °F, 215 °F (Sublimes) | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Oxalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of oxalic acid (ethanedioic acid). It includes quantitative data, detailed experimental protocols, and visualizations of key chemical processes to serve as an essential resource for laboratory and development applications.

General and Physical Properties

This compound, with the chemical formula C₂H₂O₄, is the simplest dicarboxylic acid.[1][2] It consists of two carboxyl groups directly joined together, which makes it one of the strongest organic acids.[3] At room temperature, it is a white, odorless, crystalline solid.[4][5][6] It typically exists in its dihydrate form, C₂H₂O₄·2H₂O.[1][7] Anhydrous this compound is highly hygroscopic and readily absorbs water.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Systematic Name | Ethanedioic acid | [1] |

| Chemical Formula | C₂H₂O₄ (anhydrous), C₂H₂O₄·2H₂O (dihydrate) | [1][7] |

| Molar Mass | 90.03 g/mol (anhydrous), 126.07 g/mol (dihydrate) | [7][8] |

| Appearance | White crystalline solid | [1][2][5] |

| Melting Point | 189–191 °C (anhydrous, with decomposition) | [1][3][6] |

| 101.5 °C (dihydrate) | [1] | |

| Density | 1.90 g/cm³ (anhydrous) | [5][9] |

| Vapor Pressure | <0.01 mmHg @ 20 °C | [3][6] |

| pH (100 mM solution) | ~1.3 | [3] |

Acid-Base Properties

This compound is a diprotic acid, meaning it can donate two protons in aqueous solution.[2][4] It is considered a relatively strong organic acid, significantly stronger than acetic acid.[1][2] Its dissociation occurs in two steps, each with a corresponding acid dissociation constant (pKa).

Table 2: Acid Dissociation Constants (pKa) of this compound

| Dissociation Step | pKa Value | Source(s) |

| pKa1 (H₂C₂O₄ ⇌ HC₂O₄⁻ + H⁺) | 1.27 | [10] |

| pKa2 (HC₂O₄⁻ ⇌ C₂O₄²⁻ + H⁺) | 4.28 | [10] |

The two-step dissociation is a fundamental property governing its behavior in solution and its interactions with bases and metal ions.

Caption: Stepwise dissociation of this compound.

Redox Properties

This compound and its conjugate base, oxalate, can act as reducing agents.[1][2] A classic example is the reaction with potassium permanganate (KMnO₄) in an acidic medium. In this redox reaction, the permanganate ion (MnO₄⁻), which is deep purple, is reduced to the colorless manganese(II) ion (Mn²⁺), while this compound is oxidized to carbon dioxide (CO₂).[11][12][13]

The overall ionic reaction is: 2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l)[13][14]

This reaction is notable for being autocatalytic, where the product Mn²⁺ acts as a catalyst, causing the reaction rate to increase as it proceeds.[15] The reaction is typically performed at an elevated temperature (60-70 °C) to ensure a reasonable reaction rate from the start.[12][16]

Chelation and Metal Binding

The oxalate anion (C₂O₄²⁻) is an excellent chelating agent, particularly for metal cations.[1][10] It functions as a bidentate ligand, binding to a metal ion through two oxygen atoms to form a stable five-membered ring.[10] This property is the basis for many of its applications, including rust removal, where it forms a water-soluble ferrioxalate complex with ferric iron (Fe³⁺).[1][7]

This compound is also a key reagent in lanthanide chemistry, readily forming crystalline, easily filterable hydrated lanthanide oxalates even in strongly acidic solutions.[1] This allows for the separation of lanthanides from other elements.[1] The ability of this compound to form insoluble precipitates with many metal ions is also utilized for the removal of heavy metals from wastewater.[17]

Caption: Oxalate as a bidentate chelating ligand.

Solubility

This compound's solubility is highly dependent on the solvent and temperature. It is very soluble in water, with solubility increasing significantly as the temperature rises.[9][18] It is also soluble in polar organic solvents like ethanol but has limited solubility in less polar solvents like diethyl ether and is insoluble in chloroform and benzene.[18][19][20]

Table 3: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Source(s) |

| Water | 15 | 75.5 | [1][20] |

| Water | 20 | 95.5 | [1] |

| Water | 25 | 118-143 | [1][19] |

| Water | 60 | 426 | [1] |

| Ethanol | 15 | 237 | [20] |

| Ethanol | 25 | 240 | [19] |

| Diethyl Ether | 15 | 14 | [20] |

| Diethyl Ether | 25 | 18 | [19] |

Thermal Decomposition

The thermal decomposition of this compound follows different pathways depending on the conditions.

-

This compound Dihydrate: When heated, the dihydrate first loses its two water molecules at around 101.5 °C.[1]

-

Anhydrous this compound: Anhydrous this compound sublimes at 149-160 °C.[19] When heated further, its vapor decomposes. The major products in the temperature range of 125-175 °C are carbon dioxide (CO₂) and formic acid (HCOOH).

-

C₂H₂O₄(g) → HCOOH(g) + CO₂(g)

-

-

Higher Temperatures: At higher temperatures or under different conditions, further decomposition can occur, potentially yielding carbon monoxide (CO) and water.

Experimental Protocols

Protocol: Determination of this compound Concentration via Redox Titration with KMnO₄

This protocol outlines the standardized method for determining the concentration of an this compound solution by titrating it against a potassium permanganate solution of known concentration.[11][12][14]

Materials:

-

This compound solution (unknown concentration)

-

Standardized potassium permanganate (KMnO₄) solution (e.g., 0.02 M)

-

Dilute sulfuric acid (H₂SO₄) (e.g., 1 M or 2 M)

-

Burette, pipette (10 mL or 20 mL), conical flask, beaker

-

Heating apparatus (hot plate or Bunsen burner)

-

Distilled water

-

White tile

Methodology:

-

Preparation:

-

Sample Aliquot:

-

Using the pipette, transfer a precise volume (e.g., 10.0 mL) of the this compound solution into a clean conical flask.[12]

-

-

Acidification:

-

Heating:

-

Titration:

-

Place the conical flask on a white tile under the burette to clearly see the color change.[21]

-

Slowly add the KMnO₄ solution from the burette to the hot this compound solution while continuously swirling the flask.[11][21]

-

Initially, the purple color of the permanganate will disappear slowly. As the reaction proceeds and Mn²⁺ is formed, the rate of decolorization will increase.

-

-

Endpoint Determination:

-

Recording and Repetition:

-

Record the final volume from the burette.

-

Repeat the titration at least two more times to obtain concordant readings (volumes that agree within ±0.1 mL).[21]

-

-

Calculation:

-

Use the balanced chemical equation and the formula 2M₁V₁ = 5M₂V₂ (where 1 = KMnO₄ and 2 = H₂C₂O₄) to calculate the molarity of the this compound solution.[21]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. This compound CAS#: 144-62-7 [m.chemicalbook.com]

- 4. All You Need to Know About this compound | Oasis Chemical Suppliers [oasischemical.ae]

- 5. Physical and chemical properties of oxalic acids.how they react with - askIITians [askiitians.com]

- 6. fishersci.com [fishersci.com]

- 7. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 8. artms.ca [artms.ca]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Oxalic_acid [chemeurope.com]

- 11. testbook.com [testbook.com]

- 12. Titration of this compound with KMnO4: Step-by-Step Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 15. quora.com [quora.com]

- 16. quora.com [quora.com]

- 17. researchgate.net [researchgate.net]

- 18. ajrconline.org [ajrconline.org]

- 19. This compound - Sciencemadness Wiki [sciencemadness.org]

- 20. camachem.com [camachem.com]

- 21. Titration of this compound with KMnO4: Step-by-Step Guide [vedantu.com]

Introduction: The Enduring Versatility of a Simple Dicarboxylic Acid

An In-depth Technical Guide to the History of Oxalic Acid's Use in Scientific Research

This compound (ethanedioic acid), the simplest dicarboxylic acid with the formula C₂H₂O₄, is a white crystalline solid that is both a natural product and a synthetically produced chemical.[1][2] First discovered in the 17th century as a constituent of wood sorrel (Oxalis genus), from which it derives its name, its journey through the annals of science is a compelling narrative of evolving application and discovery.[1][3] Initially investigated for its acidic and bleaching properties, its role has expanded dramatically over two centuries, becoming an indispensable tool in analytical chemistry, materials science, biochemistry, and drug development.

This technical guide provides an in-depth exploration of the historical and contemporary use of this compound in scientific research. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key processes where this compound is central.

Early History and Foundational Chemical Research

The scientific story of this compound begins in the 18th century. It was first isolated in 1769 by German chemist Johann Christian Wiegleb and first synthesized from sugar and nitric acid in 1776 by the renowned Swedish chemist Carl Wilhelm Scheele.[3][4] A pivotal moment in the history of chemistry came in 1824 when Friedrich Wöhler synthesized this compound from inorganic materials (cyanogen and ammonia), a critical experiment that helped to disprove the Vitalistic Theory, which held that organic compounds could only be produced by living organisms.[4]

These early investigations established its fundamental chemical nature as a strong, organic, dicarboxylic acid, laying the groundwork for its future applications.[5][6]

The Cornerstone of Analytical Chemistry

Perhaps the most significant and enduring role of this compound in scientific research has been in analytical chemistry. Its properties as a stable, crystalline solid that can be weighed with high purity make it an excellent primary standard for standardizing basic solutions and oxidizing agents.

Physicochemical Properties

The utility of this compound in quantitative analysis is grounded in its well-defined physical and chemical properties.

| Property | Value (Anhydrous) | Value (Dihydrate) | Citation |

| Formula | C₂H₂O₄ | C₂H₂O₄·2H₂O | [1] |

| Molar Mass | 90.03 g/mol | 126.07 g/mol | [1][6] |

| Appearance | White crystals | White crystalline solid | [1][2] |

| Density | 1.90 g/cm³ | 1.653 g/cm³ | [1][6] |

| Melting Point | 189.5 °C (decomposes) | 101.5 °C | [1][4] |

| Solubility in Water | High, increases with temperature | High | [2] |

| Acidity (pKa) | pKa₁ = 1.25, pKa₂ = 4.27 | - | [1] |

Key Experiments in Volumetric Analysis

This compound is central to two fundamental types of titration: acid-base and redox.

3.2.1 Experimental Protocol: Preparation of a 0.1 M Standard Solution of this compound

This protocol details the preparation of a primary standard solution used for volumetric analysis.

-

Objective: To prepare 250 mL of a 0.1 M standard solution of this compound dihydrate (C₂H₂O₄·2H₂O).

-

Materials:

-

This compound dihydrate crystals

-

Analytical balance

-

Watch glass

-

250 mL beaker

-

Glass rod

-

250 mL volumetric flask

-

Wash bottle with distilled water

-

Funnel

-

-

Methodology:

-

Calculation: The molecular weight of this compound dihydrate is 126.07 g/mol . To prepare 250 mL (0.250 L) of a 0.1 M solution, the required mass is calculated as: Mass = Molarity × Volume × Molar Mass = 0.1 mol/L × 0.250 L × 126.07 g/mol = 3.15 g.[7]

-

Weighing: Accurately weigh 3.15 g of this compound dihydrate crystals on a clean, dry watch glass using an analytical balance.[7][8]

-

Dissolution: Carefully transfer the crystals into a 250 mL beaker using a funnel. Rinse the watch glass and funnel with a small amount of distilled water into the beaker to ensure all crystals are transferred. Add approximately 50 mL of distilled water to the beaker.[9]

-

Stirring: Stir the solution with a clean glass rod until all the this compound crystals have completely dissolved.[7]

-

Transfer: Transfer the solution into a 250 mL volumetric flask using the funnel and glass rod. Rinse the beaker and glass rod with distilled water, adding the rinsings to the flask to ensure a quantitative transfer.[8]

-

Dilution: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark. Use a dropper for the final additions to avoid overshooting the mark.[9]

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and the concentration is uniform. Label the flask as "0.1 M this compound."

-

3.2.2 Experimental Protocol: Redox Titration with Potassium Permanganate (KMnO₄)

This classic experiment utilizes this compound to determine the concentration of a KMnO₄ solution, a strong oxidizing agent. The reaction is self-indicating.[10]

-

Objective: To standardize a potassium permanganate solution using a 0.1 M this compound standard.

-

Reaction: 2KMnO₄ + 5H₂C₂O₄ + 3H₂SO₄ → K₂SO₄ + 2MnSO₄ + 10CO₂ + 8H₂O

-

Materials:

-

0.1 M standard this compound solution

-

Potassium permanganate solution (unknown concentration)

-

Dilute sulfuric acid (1 M)

-

Burette, pipette (20 mL), conical flask

-

Heating apparatus (hot plate or Bunsen burner)

-

White tile

-

-

Methodology:

-

Preparation: Rinse and fill the burette with the KMnO₄ solution. Pipette 20 mL of the 0.1 M this compound solution into a clean conical flask.[10]

-

Acidification: Add approximately 5 mL of 1 M dilute sulfuric acid to the conical flask to create the necessary acidic medium for the reaction.[10]

-

Heating: Gently heat the contents of the conical flask to 60-70°C. This is crucial as the reaction is slow at room temperature.[10]

-

Titration: Place the flask on a white tile. Titrate the hot this compound solution with the KMnO₄ from the burette. Add the KMnO₄ dropwise while continuously swirling the flask.[10]

-

Endpoint: The purple color of the permanganate ion will disappear as it reacts. The endpoint is reached when a faint, persistent pink color appears in the solution, indicating a slight excess of KMnO₄.[10]

-

Replication: Record the final burette reading. Repeat the titration until at least three concordant readings (within 0.1 mL of each other) are obtained. The concentration of KMnO₄ is then calculated using the titration formula: a₁M₁V₁ = a₂M₂V₂, where 'a' is the stoichiometric coefficient of electrons transferred (2 for this compound, 5 for permanganate).[10]

-

Applications in Materials Science and Lanthanide Chemistry

The ability of the oxalate ion (C₂O₄²⁻) to act as a chelating agent has been leveraged in materials science for decades.

Metal Cleaning and Rust Removal

Historically, this compound has been a primary component in commercial preparations for removing rust and scale from metal surfaces, such as automobile radiators.[3] Its effectiveness stems from its ability to form a stable, water-soluble complex ion with ferric iron (Fe³⁺), the ferrioxalate ion, effectively lifting the insoluble rust from the surface.[1][3]

Lanthanide Separation and Purification

A highly specialized and critical use of this compound in research is in the field of rare-earth element (lanthanide) chemistry. This compound serves as an important precipitating agent. Hydrated lanthanide oxalates are insoluble in strongly acidic solutions, allowing them to be selectively precipitated and separated from other non-lanthanide elements.[1][11] This process is a cornerstone of lanthanide purification.

The general reaction is: 2Ln³⁺(aq) + 3H₂C₂O₄(aq) → Ln₂(C₂O₄)₃(s) + 6H⁺(aq)

The resulting solid lanthanide oxalates are easily filtered. Subsequent thermal decomposition (calcination) of these oxalates yields the high-purity lanthanide oxides, which are often the final desired product for further research or industrial use.[1]

Role in Biochemistry, Plant Science, and Pathogenesis

In the life sciences, this compound is recognized as a key metabolite with dual—and often contradictory—roles, acting as a toxin, a signaling molecule, and a pathogenic factor.

Metabolism and Toxicity

In humans, this compound is an end product of metabolism, primarily from the breakdown of ascorbic acid (Vitamin C) and glyoxylic acid.[12] It is not further metabolized and is excreted in the urine.[12] Its primary toxic effect arises from its reaction with calcium ions to form highly insoluble calcium oxalate crystals.[2][13] The accumulation and precipitation of these crystals in the kidneys is the cause of the most common form of kidney stones (nephrolithiasis), which can lead to severe kidney damage.[2][4]

Signaling in Plant Defense

Recent research has uncovered a sophisticated role for this compound in plant biology. While high concentrations are toxic to plant cells, low concentrations of this compound can act as a signaling molecule to induce plant defense mechanisms.[14][15] For instance, pretreatment of tomato plants with low-concentration this compound, such as that secreted by beneficial Bacillus species, can induce resistance against gray mold disease caused by the fungus Botrytis cinerea.[16] This resistance is achieved by activating the jasmonic acid/ethylene (JA/ET) signaling pathway, leading to the expression of defense-related genes and an increase in reactive oxygen species (ROS)-scavenging enzymes.[14][16]

A Weapon in Fungal Pathogenesis

Conversely, many necrotrophic fungi, such as Sclerotinia sclerotiorum, secrete large amounts of this compound as a key pathogenicity factor.[14][17] In this context, the high concentration of this compound serves multiple purposes for the fungus:

-

Acidification: It lowers the pH of the host tissue, creating an environment favorable for fungal enzymes that degrade the plant cell wall.[17]

-

Chelation of Calcium: By sequestering Ca²⁺ ions from the plant cell wall, it weakens the structural integrity of the pectin in the middle lamella, facilitating fungal invasion.[17]

-

Induction of Cell Death: At high concentrations, it induces programmed cell death (PCD) in host cells, providing the fungus with nutrients.[14][15]

Conclusion

From its early identification in plants to its foundational role in disproving vitalism, the history of this compound in science is rich and varied. It rapidly became an indispensable reagent in analytical chemistry, where its use as a primary standard is still taught in foundational laboratory courses. Its utility as a chelating and precipitating agent cemented its role in materials science and the strategically important field of rare-earth element processing. More recently, research in the life sciences has unveiled its complex and concentration-dependent roles as a toxin, a critical signaling molecule in plant defense, and a potent weapon for fungal pathogens. The continuous discovery of new applications for this simple dicarboxylic acid ensures its relevance in scientific research for the foreseeable future.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Science of this compound: Chemical Reactions and Uses [postapplescientific.com]

- 3. britannica.com [britannica.com]

- 4. encyclopedia.com [encyclopedia.com]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. scienceinfo.com [scienceinfo.com]

- 7. Class 11 Chemistry Preparation Of Standard Solution Of this compound Experiment [vedantu.com]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. Titration of this compound with KMnO4: Step-by-Step Guide [vedantu.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Toxic and signalling effects of this compound: this compound—Natural born killer or natural born protector? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. Role of this compound in fungal and bacterial metabolism and its biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Oxalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalic acid, a simple dicarboxylic acid with the formula C₂H₂O₄, is a widely distributed natural compound found in a diverse range of organisms, including plants, fungi, bacteria, and animals.[1][2] It can exist as a free acid or, more commonly, as a salt of calcium, potassium, or sodium.[2][3] In recent years, there has been a growing interest in understanding the natural sources and biosynthetic pathways of this compound due to its significant implications in various fields. In human health, high levels of this compound are a primary concern for the formation of kidney stones.[4][5] For drug development professionals, the chelation properties of this compound and its role in certain metabolic pathways present potential therapeutic targets. This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core metabolic pathways.

Natural Sources of this compound

This compound is synthesized as a secondary metabolite by a wide array of organisms.[1][6] Its concentration can vary significantly between species and even within different tissues of the same organism.[2]

Plants

Plants are a major source of dietary this compound. The compound plays various physiological roles in plants, including calcium regulation, detoxification of heavy metals, and defense against herbivores.[7] The concentration of this compound in plants is influenced by factors such as species, age of the plant, and growing conditions.[2]

Table 1: this compound Content in Various Plant-Based Foods

| Food Item | This compound (mg per 100g) | Reference(s) |

| Spinach (raw) | 970 | [8] |

| Rhubarb (raw stalks) | 800 | [8] |

| Swiss Chard | 874 - 1,458 | [8] |

| Beets (cooked) | ~675 (per two beets) | [8] |

| Soy Protein | 486 | [8] |

| Tofu | 275 | [8] |

| Almonds | ~435 | [4] |

| Navy Beans (cooked) | ~152 | [4] |

| Potatoes (baked, with skin) | 97 | [9] |

| Raspberries | 48 | [9] |

| Sweet Potatoes | ~28 | [9] |

| Kale | ~13 | [9] |

| Broccoli | ~1.9 | [9] |

Note: Oxalate content can be affected by preparation methods such as boiling, which can reduce levels by 30-87% in some vegetables.[8]

Fungi

Many fungal species, including members of the genera Aspergillus, Penicillium, and Rhizoctonia, are known to produce and secrete significant amounts of this compound.[2] Fungal this compound plays a role in various processes, such as nutrient acquisition by weathering minerals, detoxification of heavy metals, and pathogenesis in plants.[1][10] For instance, the wood-rotting fungus Fomitopsis palustris produces large quantities of this compound, which is believed to aid in the degradation of wood.[11]

Bacteria

While fungi are well-known producers, some bacteria can also synthesize this compound.[1][12] However, many bacteria are also capable of degrading it, playing a crucial role in the environmental cycling of oxalates.[12]

Biosynthesis of this compound

The metabolic pathways for this compound biosynthesis vary among different organisms. The primary precursors and key enzymes involved have been elucidated through extensive research.

Biosynthesis in Plants

In plants, three main pathways for this compound biosynthesis have been proposed: the glyoxylate/glycolate pathway, the ascorbic acid (Vitamin C) pathway, and the oxaloacetate pathway.[13][14]

-

Glyoxylate/Glycolate Pathway: This is considered a major pathway for oxalate synthesis in plants.[14] It is closely linked to photorespiration. Glycolate, an intermediate of photorespiration, is oxidized to glyoxylate by glycolate oxidase in the peroxisomes.[15][16] Glyoxylate is then further oxidized to this compound.[16]

-

Ascorbic Acid Pathway: L-ascorbic acid can be catabolized to produce this compound.[17][18] This pathway involves the cleavage of the ascorbic acid molecule, with carbons 1 and 2 being converted to this compound.[17] The breakdown of ascorbic acid is a non-enzymatic process that can lead to oxalate formation.[18][19]

-

Oxaloacetate Pathway: In this pathway, oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle, is hydrolyzed to produce this compound and acetate.[20] This reaction is catalyzed by the enzyme oxaloacetase .[20]

Biosynthesis in Fungi

In fungi, such as Aspergillus niger and Fomitopsis palustris, this compound biosynthesis is primarily linked to the tricarboxylic acid (TCA) and glyoxylate cycles.[2][11] A key pathway involves the hydrolytic cleavage of oxaloacetate, which is produced in the cytoplasm.[2][21]

In Aspergillus niger, oxaloacetate acetylhydrolase (oxaloacetase) catalyzes the conversion of oxaloacetate to this compound and acetate.[22] This process is favored at a higher, near-alkaline pH.[2]

In the wood-rotting fungus Fomitopsis palustris, a metabolic coupling of the TCA and glyoxylate cycles supports this compound biosynthesis. Isocitrate lyase , a key enzyme of the glyoxylate cycle, and oxaloacetase play pivotal roles in this pathway.[11]

References

- 1. Simplified method for enzymatic urine oxalate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. Glycolate Oxidase(GOX) Activity Assay Kit [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. Glycolate Oxidase (GO) Assay Kit - Profacgen [profacgen.com]

- 7. [PDF] Metabolic Conversion of l-Ascorbic Acid to this compound in Oxalate-accumulating Plants. | Semantic Scholar [semanticscholar.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Glycolate Oxidase Activity Assay in Plants [en.bio-protocol.org]

- 10. tandfonline.com [tandfonline.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Oxalate (Urinary) Enzymatic Colorimetric Clinical Ch... [fortressdiagnostics.com]

- 15. Glycolate Oxidase Activity Assay in Plants [bio-protocol.org]

- 16. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biosynthesis of l-Ascorbic Acid and Conversion of Carbons 1 and 2 of l-Ascorbic Acid to this compound Occurs within Individual Calcium Oxalate Crystal Idioblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ascorbic Acid Intake and Oxalate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ascorbic acid intake and oxalate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. arigobio.com [arigobio.com]

- 21. Evidence for a cytoplasmic pathway of oxalate biosynthesis in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound production by Aspergillus niger: an oxalate-non-producing mutant produces citric acid at pH 5 and in the presence of manganese - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Fundamental Chemical Reactions of Oxalic Acid for Researchers and Drug Development Professionals

Introduction

Oxalic acid, the simplest dicarboxylic acid, is a compound of significant interest in various scientific disciplines, including chemistry, biology, and medicine. Its unique properties, stemming from the presence of two adjacent carboxylic acid groups, make it a versatile reagent in synthesis, a notable metabolite in biological systems, and a precursor in the pharmaceutical industry. This technical guide provides an in-depth exploration of the core chemical reactions of this compound, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer a comprehensive understanding of its reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in research and development.

Acidity

This compound is a diprotic acid, meaning it can donate two protons. Its acidity in aqueous solution is characterized by two acid dissociation constants, pKa1 and pKa2.

| Property | Value | Reference |

| pKa1 | 1.25 - 1.46 | [1] |

| pKa2 | 3.81 - 4.40 | [1] |

The relatively low pKa1 value indicates that this compound is a much stronger acid than acetic acid.[2]

Solubility

The solubility of this compound is highly dependent on the solvent and temperature. It is readily soluble in water and polar organic solvents.

| Solvent | Solubility (g/L) at 25°C | Reference |

| Water | 143 | [3] |

| Ethanol | 240 | [3] |

| Diethyl Ether | 18 | [3] |

The solubility in water increases significantly with temperature.[4]

Synthesis of this compound

This compound can be synthesized through various industrial and laboratory methods.

Industrial Synthesis

The primary industrial methods for this compound production include:

-

Oxidation of Carbohydrates: Glucose or other carbohydrates are oxidized using nitric acid in the presence of a vanadium pentoxide catalyst.[1][5]

-

Oxidation of Ethylene Glycol: Ethylene glycol is oxidized with nitric acid.[5][6]

-

Oxidative Carbonylation of Alcohols: Alcohols are reacted with carbon monoxide and oxygen to form diesters of this compound, which are then hydrolyzed.[1]

-

From Sodium Formate: Sodium formate is heated in the presence of an alkali catalyst.[1][7]

Laboratory Synthesis

In a laboratory setting, this compound can be prepared by the oxidation of sucrose using nitric acid with a vanadium pentoxide catalyst.[1]

Key Chemical Reactions of this compound

The reactivity of this compound is dominated by its two carboxylic acid functional groups.

Acid-Base Reactions

In aqueous solutions, this compound undergoes a two-step ionization process, forming the hydrogenoxalate and oxalate ions.[8]

Esterification

This compound reacts with alcohols in the presence of an acid catalyst to form mono- and diesters. This reaction is fundamental to the synthesis of various organic compounds.[1][6][9] For instance, the reaction with ethanol yields diethyl oxalate.[10]

| Reaction | Catalyst | Temperature (°C) | Rate Constant (k) | Equilibrium Constant (K) | Reference |

| This compound + Ethanol | Sulfuric Acid | 70 | - | - | [11] |

| This compound + Methanol | Sulfuric Acid | - | - | - | [12] |

Note: Specific rate and equilibrium constants are highly dependent on reaction conditions and are often determined empirically for a given system.

Decomposition

Thermal decomposition of this compound yields different products depending on the temperature.

-

At 125–175 °C: Decomposes to carbon dioxide and formic acid.[1]

-

Above 140 °C: Predominantly decomposes to formic acid and CO2.[13][14]

-

Higher Temperatures: Can further decompose to carbon monoxide, carbon dioxide, and water.[6]

Theoretical studies have calculated the activation barriers for different unimolecular decomposition pathways:

| Decomposition Channel | Activation Barrier (kcal/mol) | Reference |

| Formation of CO2 and dihydroxycarbene | 31 | [9] |

| Formation of CO2, CO, and H2O | 42 | [9] |

Redox Reactions

This compound is a good reducing agent and can be oxidized by strong oxidizing agents.

The reaction between this compound and potassium permanganate (KMnO4) in an acidic medium is a classic redox titration. The permanganate ion is reduced, and the this compound is oxidized to carbon dioxide and water.[1][8] This reaction is autocatalytic, meaning one of the products (Mn2+) catalyzes the reaction.[1]

The overall ionic equation for the reaction is: 2MnO4⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O[15]

Experimental determination of the activation energy for this reaction has yielded values in the range of 76-81 kJ/mol.[16][17]

Chelating Agent

The oxalate anion is an excellent chelating agent, forming stable complexes with many metal ions. It typically binds as a bidentate ligand, forming a five-membered ring with the metal ion.[9] This property is crucial in various applications, from rust removal to the separation of lanthanide elements.[1][2]

The stability of these complexes is quantified by their stability constants (log β).

| Metal Ion | log β1 | log β2 | log β3 | Reference |

| Ca²⁺ | 3.0 | - | - | [5] |

| Mg²⁺ | 2.54 | 4.9 | - | [18] |

| Fe³⁺ | 9.4 | - | - | [18] |

| Mn²⁺ | 3.9 | 5.16 | - | [18] |

| Cu²⁺ | 6.3 | - | - | [18] |

| Zn²⁺ | 4.7 | - | - | [18] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of Dimethyl Oxalate

This protocol describes the esterification of this compound with methanol.

Materials:

-

Anhydrous this compound

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Reflux apparatus

-

Distillation apparatus

Procedure:

-

Dehydrate crystalline this compound by heating it on a boiling water bath and then in an oven at 110-120°C until the theoretical weight loss is achieved.[8]

-

In a round-bottom flask, combine the anhydrous this compound with an excess of anhydrous methanol.[8][10]

-

Slowly add concentrated sulfuric acid as a catalyst while stirring.[10]

-

Reflux the mixture for a specified period (e.g., 2.5 hours).[8]

-

After reflux, remove the excess methanol by distillation.[8]

-

Distill the residue to collect the dimethyl oxalate fraction, which solidifies upon cooling.[8]

-

The crude product can be purified by recrystallization from methanol or ethanol.[8]

Titration of this compound with Potassium Permanganate

This redox titration is a standard method for determining the concentration of this compound solutions.

Materials:

-

This compound solution of unknown concentration

-

Standardized potassium permanganate (KMnO4) solution

-

1 M Sulfuric acid (H2SO4)

-

Burette, pipette, conical flask

-

Hot plate or Bunsen burner

Procedure:

-

Pipette a known volume of the this compound solution into a conical flask.[19]

-

Add a sufficient volume of 1 M sulfuric acid to create an acidic medium.[19]

-

Gently heat the solution in the conical flask to about 60-70°C. This is necessary to overcome the initial slow reaction rate.[19][20]

-

Fill the burette with the standardized KMnO4 solution and note the initial reading.

-

Titrate the hot this compound solution with the KMnO4 solution. The purple color of the permanganate will disappear as it is consumed in the reaction.

-

The endpoint is reached when a faint, permanent pink color persists in the solution, indicating a slight excess of KMnO4.[19][20]

-

Record the final burette reading and calculate the concentration of the this compound solution based on the stoichiometry of the reaction.

Demonstration of this compound's Chelating Action

This simple protocol illustrates the ability of oxalate to form an insoluble salt with calcium and then redissolve in the presence of excess oxalate.

Materials:

-

Aqueous solution of calcium chloride (CaCl2)

-

Aqueous solution of sodium oxalate (Na2C2O4)

-

Test tubes

Procedure:

-

In a test tube, add a few milliliters of the calcium chloride solution.

-

Slowly add the sodium oxalate solution dropwise. A white precipitate of calcium oxalate will form.

-

Continue adding the sodium oxalate solution until an excess is present.

-

Observe the dissolution of the precipitate as the soluble calcium oxalate complex forms.

Quantitative Analysis by HPLC

High-performance liquid chromatography (HPLC) is a sensitive method for the quantification of this compound.

General Protocol Outline:

-